molecular formula C10H9ClN2OS B8421623 5-methyl-6-(3-chloro-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

5-methyl-6-(3-chloro-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

Cat. No.: B8421623
M. Wt: 240.71 g/mol
InChI Key: SOFTWRSFKLFNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-6-(3-chloro-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one is a useful research compound. Its molecular formula is C10H9ClN2OS and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

6-(3-chloropyridin-4-yl)-5-methyl-4H-1,4-thiazin-3-one

InChI

InChI=1S/C10H9ClN2OS/c1-6-10(15-5-9(14)13-6)7-2-3-12-4-8(7)11/h2-4H,5H2,1H3,(H,13,14)

InChI Key

SOFTWRSFKLFNOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SCC(=O)N1)C2=C(C=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-chloro-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (0.25 g) and sulfur sublimed (0.125 g) in N,N-dimethylformamide (2 ml) was stirred at 160° C. for 5 hours. The solvent was removed under reduced pressure and the residue was extracted with 2N hydrochloric acid. The insoluble matter was removed by filtration and the filtrate was washed with ether and was adjusted to pH about 7.5 by 2N aqueous sodium hydroxide. The resulting precipitates were extracted with chloroform. The extract was dried over magnesium sulfate and was evaporated to dryness. The residue was chromatographed on silica gel (Wakogel C-200) column, using chloroformmethanol (=30:1) as an eluant to give the titled compound (0.083 g, yield 57.8%) as milky white crystals.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-chloro-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
57.8%

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